molecular formula C6H9O12P3 B132547 Benzene 1,2,4-trisphosphate CAS No. 147527-30-8

Benzene 1,2,4-trisphosphate

Cat. No. B132547
M. Wt: 366.05 g/mol
InChI Key: XPWCRVGWWKLQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene 1,2,4-trisphosphate (BTP) is a chemical compound that has been widely studied due to its ability to act as a second messenger in various cellular processes. BTP is synthesized through a multistep process and has been used in scientific research to investigate its mechanism of action and its effects on biochemical and physiological processes.

Mechanism Of Action

Benzene 1,2,4-trisphosphate acts as a second messenger by binding to and activating IP3Rs, which are located on the endoplasmic reticulum (ER) membrane. This activation leads to the release of calcium ions from the ER into the cytoplasm, which triggers various cellular processes. Benzene 1,2,4-trisphosphate has been shown to have a higher affinity for IP3Rs than its precursor, inositol 1,4,5-trisphosphate (IP3), which allows it to activate IP3Rs at lower concentrations.

Biochemical And Physiological Effects

Benzene 1,2,4-trisphosphate has been shown to have various biochemical and physiological effects on cells. It has been shown to regulate calcium signaling and synaptic plasticity in neurons. Benzene 1,2,4-trisphosphate has also been shown to regulate insulin secretion in pancreatic beta cells. Additionally, Benzene 1,2,4-trisphosphate has been shown to regulate the proliferation and differentiation of various cell types, including osteoblasts and smooth muscle cells.

Advantages And Limitations For Lab Experiments

Benzene 1,2,4-trisphosphate has several advantages for lab experiments. It has a higher affinity for IP3Rs than its precursor, IP3, which allows it to activate IP3Rs at lower concentrations. Additionally, Benzene 1,2,4-trisphosphate is stable and can be stored for long periods without degradation. However, Benzene 1,2,4-trisphosphate has some limitations for lab experiments. It is a complex molecule that requires careful handling of the reagents and precise control of reaction conditions during synthesis. Additionally, Benzene 1,2,4-trisphosphate can be expensive to produce, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Benzene 1,2,4-trisphosphate. One area of research is the development of new synthesis methods for Benzene 1,2,4-trisphosphate that are more efficient and cost-effective. Another area of research is the investigation of the role of Benzene 1,2,4-trisphosphate in various cellular processes, including cell proliferation and differentiation. Additionally, further research is needed to investigate the potential therapeutic applications of Benzene 1,2,4-trisphosphate, including its use in the treatment of neurological disorders and diabetes.

Synthesis Methods

Benzene 1,2,4-trisphosphate is synthesized through a multistep process that involves the reaction of benzene with phosphorus oxychloride and triethylamine. The resulting compound is then treated with sodium hydroxide and phosphorylated using phosphorus oxychloride to produce Benzene 1,2,4-trisphosphate. The synthesis of Benzene 1,2,4-trisphosphate is a complex process that requires careful handling of the reagents and precise control of reaction conditions.

Scientific Research Applications

Benzene 1,2,4-trisphosphate has been used in scientific research to investigate its role as a second messenger in various cellular processes. It has been shown to activate inositol trisphosphate receptors (IP3Rs) and regulate calcium signaling in cells. Benzene 1,2,4-trisphosphate has also been used to study the role of IP3Rs in synaptic plasticity and memory formation. Additionally, Benzene 1,2,4-trisphosphate has been used to investigate the effects of calcium signaling on insulin secretion in pancreatic beta cells.

properties

CAS RN

147527-30-8

Product Name

Benzene 1,2,4-trisphosphate

Molecular Formula

C6H9O12P3

Molecular Weight

366.05 g/mol

IUPAC Name

(2,4-diphosphonooxyphenyl) dihydrogen phosphate

InChI

InChI=1S/C6H9O12P3/c7-19(8,9)16-4-1-2-5(17-20(10,11)12)6(3-4)18-21(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

XPWCRVGWWKLQCK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

synonyms

enzene 1,2,4-trisphosphate
BzP3-1,2,4

Origin of Product

United States

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